molecular formula C13H14O2 B14305740 2-[(4-Methoxyphenyl)methyl]-5-methylfuran CAS No. 113386-12-2

2-[(4-Methoxyphenyl)methyl]-5-methylfuran

Cat. No.: B14305740
CAS No.: 113386-12-2
M. Wt: 202.25 g/mol
InChI Key: HSZNWFGGFXOXSP-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-5-methylfuran is an organic compound characterized by a furan ring substituted with a 4-methoxyphenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-methylfuran typically involves the use of Friedel-Crafts acylation followed by reduction and cyclization steps. One common method includes the acylation of 4-methoxybenzyl chloride with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes reduction and cyclization to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)methyl]-5-methylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-5-methylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-methylfuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-(Anilinomethyl)phenol

Comparison: Compared to these similar compounds, 2-[(4-Methoxyphenyl)methyl]-5-methylfuran is unique due to its furan ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

113386-12-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylfuran

InChI

InChI=1S/C13H14O2/c1-10-3-6-13(15-10)9-11-4-7-12(14-2)8-5-11/h3-8H,9H2,1-2H3

InChI Key

HSZNWFGGFXOXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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